N-acétyl-L-leucinate de méthyle

Vue d'ensemble

Description

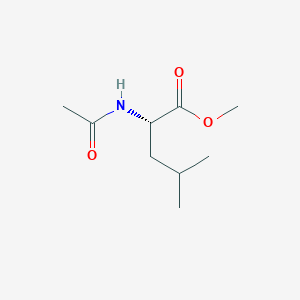

Methyl N-acetyl-L-leucinate is a derivative of the amino acid leucine, where the amino group is acetylated and the carboxyl group is esterified with methanol. This compound is of interest due to its potential pharmacological properties and its role in various biochemical processes.

Applications De Recherche Scientifique

Methyl N-acetyl-L-leucinate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in protein synthesis and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as cerebellar ataxia and Niemann-Pick disease

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl N-acetyl-L-leucinate can be synthesized through the acetylation of L-leucine followed by esterification. The process typically involves the following steps:

Acetylation: L-leucine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetyl-L-leucine.

Esterification: The N-acetyl-L-leucine is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield Methyl N-acetyl-L-leucinate.

Industrial Production Methods: Industrial production of Methyl N-acetyl-L-leucinate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl N-acetyl-L-leucinate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N-acetyl-L-leucine and methanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products:

Hydrolysis: N-acetyl-L-leucine and methanol.

Oxidation: Corresponding carboxylic acids.

Substitution: Various N-acyl derivatives.

Mécanisme D'action

The mechanism of action of Methyl N-acetyl-L-leucinate involves its uptake into cells via specific transporters. Once inside the cell, it can enter metabolic pathways and exert its effects through its metabolic products. The compound is known to interact with monocarboxylate transporters (MCT1) and organic anion transporters (OAT1 and OAT3), facilitating its distribution and uptake . It also influences signaling pathways such as mTOR, which are crucial for cellular growth and metabolism .

Comparaison Avec Des Composés Similaires

N-acetyl-L-leucine: Similar structure but lacks the methyl ester group.

N-acetyl-D-leucine: Enantiomer of N-acetyl-L-leucine with different pharmacokinetic properties.

Methyl N-acetyl-D-leucinate: Enantiomer of Methyl N-acetyl-L-leucinate

Uniqueness: Methyl N-acetyl-L-leucinate is unique due to its specific esterification, which can influence its pharmacokinetic properties and cellular uptake. The presence of the methyl ester group can enhance its solubility and stability compared to its non-esterified counterparts .

Activité Biologique

Methyl N-acetyl-L-leucinate is a derivative of the amino acid leucine, which has garnered attention for its potential therapeutic applications, particularly in neurological disorders and metabolic dysfunctions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and clinical implications.

Overview of Methyl N-acetyl-L-leucinate

Methyl N-acetyl-L-leucinate is an acetylated derivative of leucine, a branched-chain amino acid (BCAA) known for its role in protein synthesis and metabolic regulation. Acetylation alters the compound's properties, enhancing its bioavailability and facilitating its transport across cell membranes.

The biological activity of Methyl N-acetyl-L-leucinate is primarily mediated through its uptake by monocarboxylate transporters (MCTs), particularly MCT1. This transporter is ubiquitously expressed in various tissues and plays a crucial role in the absorption and distribution of metabolites. Upon oral administration, Methyl N-acetyl-L-leucinate is absorbed and enters metabolic pathways that correct dysfunctions related to energy production, particularly in neuronal cells .

Key Mechanisms:

- Transport Mechanism : Methyl N-acetyl-L-leucinate is taken up via MCT1, which facilitates its distribution to tissues where it can exert its effects .

- Neuroprotective Effects : Studies indicate that this compound can attenuate neuronal death and neuroinflammation, particularly following traumatic brain injury (TBI). It appears to restore autophagy flux, thereby improving cellular homeostasis .

- Energy Metabolism : The compound enhances ATP production and normalizes mitochondrial function, which is crucial for neuronal health .

Neurological Disorders

Methyl N-acetyl-L-leucinate has been explored as a treatment for various neurological conditions. Its efficacy in reducing symptoms associated with lysosomal storage diseases like Niemann-Pick disease type C has been documented. In clinical studies, it has shown promise in improving functional recovery after TBI by reducing cortical cell death and promoting autophagic activity .

Clinical Studies

- Traumatic Brain Injury (TBI) : In a controlled study, mice treated with Methyl N-acetyl-L-leucinate exhibited significant reductions in neuronal death and improved recovery metrics compared to untreated controls. The treatment was associated with enhanced autophagy and reduced accumulation of toxic proteins .

- Lysosomal Storage Diseases : Open-label studies have indicated that Methyl N-acetyl-L-leucinate may benefit patients with Niemann-Pick disease type C by normalizing lipid metabolism and improving neurological function .

Summary of Research Findings

Propriétés

IUPAC Name |

methyl (2S)-2-acetamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGAKARAJMXVOZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426213 | |

| Record name | Methyl N-acetyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-11-1 | |

| Record name | Methyl N-acetyl-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Methyl N-acetyl-L-leucinate (Ac-Leu-OMe) significant in studying alkaline mesentericopeptidase?

A1: Ac-Leu-OMe serves as a valuable tool for understanding the primary specificity of alkaline mesentericopeptidase. [, ] This enzyme efficiently hydrolyzes the ester bond in Ac-Leu-OMe, a characteristic shared with substrates containing aromatic amino acid residues. [] This efficient hydrolysis distinguishes alkaline mesentericopeptidase from other chymotrypsin-like alkaline proteases, suggesting a unique substrate-binding site. [, ]

Q2: What insights do the kinetic studies of Ac-Leu-OMe hydrolysis by alkaline mesentericopeptidase provide?

A2: Kinetic studies, particularly the kcat/Km ratio, highlight the enzyme's preference for hydrolyzing bonds adjacent to aromatic and bulky aliphatic amino acid residues. [, ] While Ac-Leu-OMe contains leucine, a bulky aliphatic amino acid, its hydrolysis efficiency by alkaline mesentericopeptidase is comparable to substrates with aromatic residues. [] This observation suggests that the enzyme's substrate-binding site might accommodate and efficiently interact with both bulky aliphatic and aromatic side chains, a feature that warrants further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.